Monochlorosilane Thermal Decomposition Activation Energy Is 14.2% Lower Than Dichlorosilane and 18.6% Lower Than Trichlorosilane
In a direct comparative experimental study by Walker et al. (1998), the high-pressure-limit unimolecular decomposition activation energies for all three hydrogen-containing chlorosilanes were determined under a unified mechanistic and analytical framework [1]. Monochlorosilane (SiH₃Cl → HSiCl + H₂) exhibited Ea = 60.6 ± 1.8 kcal/mol at 806 K. Dichlorosilane (SiH₂Cl₂ → SiCl₂ + H₂) exhibited Ea = 69.2 ± 2.0 kcal/mol at 872 K. Trichlorosilane (HSiCl₃ → SiCl₂ + HCl) exhibited Ea = 71.9 ± 2.1 kcal/mol at 921 K. All three reactions shared a common A-factor of 10^14.5±0.5 s⁻¹, confirming a consistent pre-exponential factor and isolating the activation energy as the differentiating kinetic parameter [1]. A subsequent computational study by Walch and Dateo (2001) confirmed the same trend using CASSCF/cc-pVDZ and CCSD(T)/aug-cc-pVTZ methods for the SiH₃Cl → HCl + SiH₂ channel, reporting a high-pressure-limit rate constant k(298 K) that is consistent with the lower barrier for MCS relative to DCS and TCS [2].
| Evidence Dimension | High-pressure-limit unimolecular decomposition activation energy (Ea,∞) |
|---|---|
| Target Compound Data | SiH₃Cl: Ea,∞ = 60.6 ± 1.8 kcal/mol; A-factor = 10^14.5±0.5 s⁻¹; T = 806 K |
| Comparator Or Baseline | SiH₂Cl₂: Ea,∞ = 69.2 ± 2.0 kcal/mol; SiHCl₃: Ea,∞ = 71.9 ± 2.1 kcal/mol; both A-factor = 10^14.5±0.5 s⁻¹ |
| Quantified Difference | ΔEa = 8.6 kcal/mol (14.2%) lower than DCS; ΔEa = 11.3 kcal/mol (18.6%) lower than TCS |
| Conditions | Wall-conditioned quartz reactor; fixed reactant pressures over a range of total pressures; quadrupole mass-spectrometric product monitoring; MCS at 806 K, DCS at 872 K, TCS at 921 K |
Why This Matters
The 8.6–11.3 kcal/mol lower activation energy means MCS achieves equivalent decomposition rates at process temperatures approximately 60–80 °C lower than DCS or TCS, directly enabling reduced-thermal-budget CVD processes critical for advanced semiconductor nodes where thermal exposure must be minimized to preserve dopant profiles and strained-layer integrity.
- [1] Walker KL, Jardine RE, Ring MA, O'Neal HE. Mechanisms and kinetics of the thermal decompositions of trichlorosilane, dichlorosilane, and monochlorosilane. Int J Chem Kinet. 1998;30(1):69-88. View Source
- [2] Walch SP, Dateo CE. Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. J Phys Chem A. 2001;105(10):2015-2022. View Source
